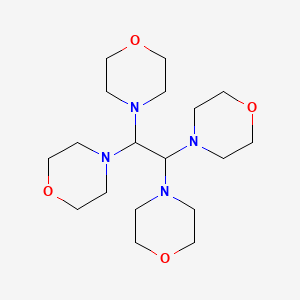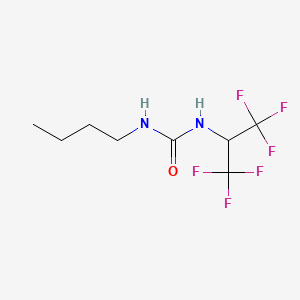
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is a chemical compound that features a urea backbone substituted with a butyl group and a hexafluoropropan-2-yl group. This compound is of interest due to its unique chemical properties imparted by the hexafluoropropan-2-yl group, which introduces significant fluorine content, potentially affecting its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme can be represented as follows:
1,1,1,3,3,3-Hexafluoro-2-propanol+Butyl isocyanate→this compound
The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The reaction temperature and solvent choice can vary depending on the specific conditions optimized for the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The hexafluoropropan-2-yl group can participate in substitution reactions, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties may be explored for potential biological activity or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound may find use in the development of advanced materials, coatings, or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexafluoropropan-2-yl group could influence the compound’s binding affinity and specificity through interactions with hydrophobic or fluorophilic sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-3-(1,1,1-trifluoropropan-2-yl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its reactivity and properties.
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)thiourea: A thiourea analog that may exhibit different chemical and biological properties due to the presence of sulfur.
Uniqueness
1-Butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea is unique due to the high fluorine content in the hexafluoropropan-2-yl group, which can impart distinct chemical properties such as increased lipophilicity, thermal stability, and resistance to metabolic degradation. These properties make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
1-butyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F6N2O/c1-2-3-4-15-6(17)16-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGJNHIOFMVIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5072372.png)
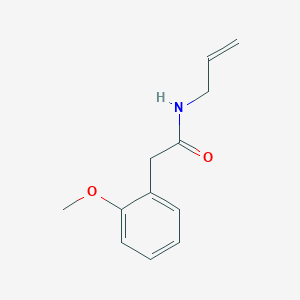
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5072376.png)

![3-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5072388.png)
![2-(2-methylphenyl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5072391.png)
![3-[2-(4-benzylpiperidino)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5072407.png)
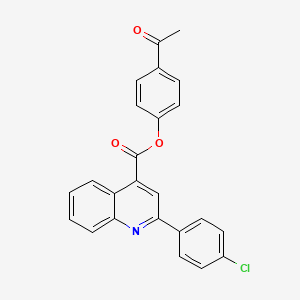
![(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5072428.png)
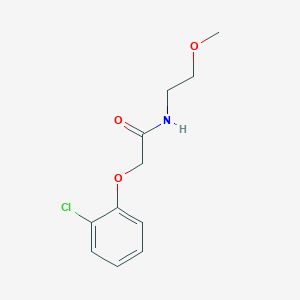
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B5072438.png)
![1',3',5'-triphenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5072453.png)
